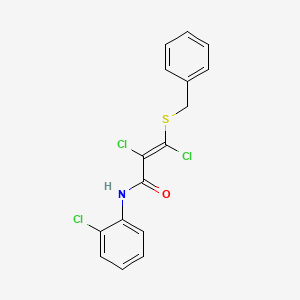
(E)-3-benzylsulfanyl-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-3-benzylsulfanyl-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide” is a chemical compound. Its structure suggests that it belongs to the class of compounds known as chalcones . Chalcones are known for their wide range of pharmacological properties .
Synthesis Analysis
Chalcones can be synthesized from natural sources or by synthesis . The specific synthesis process for “(E)-3-benzylsulfanyl-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide” is not available in the sources I found.Molecular Structure Analysis
The molecular structure of chalcones can be determined using techniques such as single-crystal X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy . The specific molecular structure of “(E)-3-benzylsulfanyl-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide” is not available in the sources I found.Chemical Reactions Analysis
Chalcones can undergo a variety of chemical reactions due to their molecular structure . The specific chemical reactions of “(E)-3-benzylsulfanyl-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide” are not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of chalcones can be determined using techniques such as thermogravimetric analysis (TGA) and differential thermogravimetric (DTG) . The specific physical and chemical properties of “(E)-3-benzylsulfanyl-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide” are not available in the sources I found.Applications De Recherche Scientifique
Chiral Separation
(E)-3-benzylsulfanyl-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide and its analogues have been studied for their enantiomer differentiation abilities in chromatography. A study by Chankvetadze, Yamamoto, and Okamoto (2000) reported the extremely high enantioselectivity of cellulose tris(3,5-dichlorophenylcarbamate) as a chiral stationary phase in high-performance liquid chromatography (HPLC) for the separation of enantiomers like 2-(benzylsulfinyl)benzamide, an analogue of the compound , achieving a separation factor (α) of 112, the highest among many enantiomer-differentiating separations using polysaccharide derivatives (Chankvetadze, Yamamoto, & Okamoto, 2000).
Synthesis and Reaction Studies
R. Cremlyn, Linda Ellis, and A. Pinney (1989) explored the chlorosulfonation of N-Benzyl carboxamides, including N-Benzyl p-chloro- and 2,4-dichloro-benzamide, which are structurally related to the compound in focus. Their study provides insights into the reactions of these compounds with chlorosulfonic acid and discusses their spectral data along with preliminary biological screenings (Cremlyn, Ellis, & Pinney, 1989).
Photocatalytic Applications
A study by Torimoto et al. (1996) on the photocatalytic degradation of propyzamide, a chemical relative of (E)-3-benzylsulfanyl-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide, utilized various photocatalysts including TiO2. This study shows the potential application of such compounds in enhancing the rate of mineralization of organic pollutants and reducing the concentration of solution-phase intermediates (Torimoto, Ito, & Yoneyama, 1996).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-benzylsulfanyl-2,3-dichloro-N-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3NOS/c17-12-8-4-5-9-13(12)20-16(21)14(18)15(19)22-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,20,21)/b15-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSKDXGUUSFJRP-PFONDFGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=C(C(=O)NC2=CC=CC=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CS/C(=C(/C(=O)NC2=CC=CC=C2Cl)\Cl)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dichloro-3-methylphenyl)-15-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B2675390.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2675391.png)
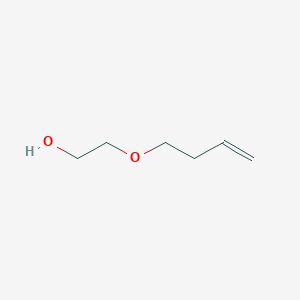
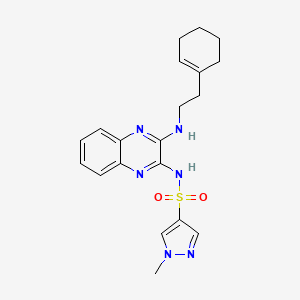
![3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2675397.png)
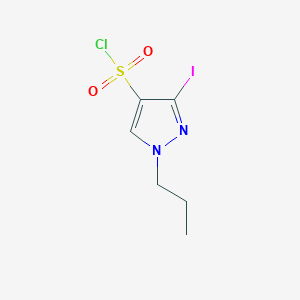

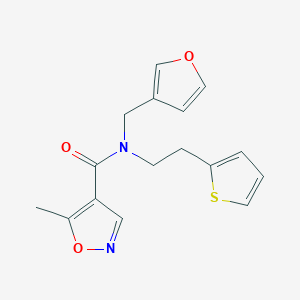
![2-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2675404.png)

![N-[3-(2-Methylpropyl)oxan-4-yl]but-2-ynamide](/img/structure/B2675406.png)
![ethyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2675409.png)
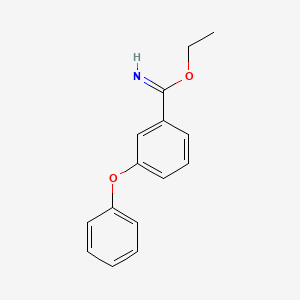
![(E)-3-(thiophen-2-yl)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2675412.png)